Alanine, 2-methyl-N-(1-oxooctyl)- is an amino acid derivative with the molecular formula and a molecular weight of approximately 229.32 g/mol. This compound is classified as a non-essential amino acid derivative, which plays a significant role in various biochemical processes. Its structure includes a methyl group and an octanoyl side chain, which contribute to its unique properties and potential applications in scientific research and industry.
The synthesis of Alanine, 2-methyl-N-(1-oxooctyl)- can be achieved through several methods, including:
The molecular structure of Alanine, 2-methyl-N-(1-oxooctyl)- can be represented as follows:
CC(C(=O)NCCCCCC(=O)O)C(C)C
Alanine, 2-methyl-N-(1-oxooctyl)- can participate in various chemical reactions:
The mechanism by which Alanine, 2-methyl-N-(1-oxooctyl)- exerts its effects primarily involves its interaction with biological targets:
Alanine, 2-methyl-N-(1-oxooctyl)- has several applications in scientific research:
This compound's unique structure makes it valuable in various fields, particularly in medicinal chemistry and materials science, where its properties can be exploited for innovative applications.
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9